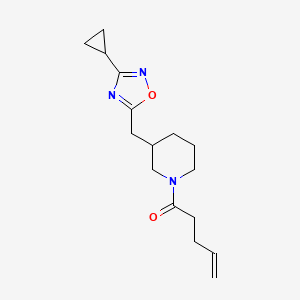

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one

Description

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one features a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 2. This heterocyclic core is linked via a methyl group to a piperidine ring, which is further functionalized with a pent-4-en-1-one chain. The oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry . The cyclopropyl substituent enhances rigidity and may improve bioavailability by reducing metabolic degradation .

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-2-3-6-15(20)19-9-4-5-12(11-19)10-14-17-16(18-21-14)13-7-8-13/h2,12-13H,1,3-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJFLALXNKCWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of O-acylamidoximes under the action of organic bases . The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropyl group is often added through cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperidine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 320.40 g/mol. The structural complexity arises from the presence of a cyclopropyl group, an oxadiazole moiety, and a piperidine ring, contributing to its unique pharmacological properties.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy .

- Antifungal Properties : Research indicates that compounds containing piperidine and oxadiazole moieties have shown antifungal activity against resistant strains like Candida auris. These derivatives disrupt fungal cell membranes and induce cell cycle arrest .

- Neurological Applications : The piperidine component is known for its role in modulating neurotransmitter systems. Compounds similar to this one have been investigated for their effects on muscarinic receptors, showing promise as potential treatments for neurological disorders .

Pharmacological Insights

- Receptor Binding Studies : The compound's structure suggests it may interact with various biological targets, including serotonin receptors and muscarinic receptors. Such interactions could lead to significant pharmacological effects, including modulation of mood and cognition .

- Bioavailability and Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies on related compounds indicate that modifications to the piperidine ring can enhance bioavailability and reduce toxicity .

Case Study 1: Anticancer Activity

A study focusing on oxadiazole derivatives demonstrated that specific structural modifications led to enhanced anticancer efficacy against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of such compounds in targeted cancer therapy.

Case Study 2: Antifungal Efficacy

In a clinical study involving Candida auris, several derivatives showed significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. The study concluded that these compounds could be developed into new antifungal agents due to their unique mechanisms of action against resistant strains .

Mechanism of Action

The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (CAS 1211799-77-7)

- Structural Differences : Replaces the pent-4-en-1-one group with a hydroxyl (-OH) at the piperidine’s 4-position.

- Molecular Properties :

- Formula: C₁₁H₁₇N₃O₂

- Molecular Weight: 223.27 g/mol

- Functional Impact :

3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (GSK1292263)

- Structural Differences :

- Substitutes cyclopropyl with an isopropyl group on the oxadiazole.

- Attaches a pyridine-methylsulfonylphenyl group via an ether linkage to piperidine.

- The aryl-sulfonyl-pyridine moiety introduces π-π stacking and hydrogen-bonding capabilities, enhancing target selectivity (e.g., G protein-coupled receptors) .

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1343384-62-2)

- Structural Differences : Replaces the oxadiazole with a 1,2,4-triazole ring.

- Molecular Properties :

- Formula: C₁₁H₂₀N₄

- Molecular Weight: 208.3 g/mol

- Reduced ring aromaticity compared to oxadiazole may decrease metabolic stability .

4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1)

- Structural Differences :

- Incorporates a pyrazolopyrimidine group at the piperidine’s 4-position.

- Uses isopropyl instead of cyclopropyl on the oxadiazole.

- Functional Impact :

Comparative Data Table

| Compound Name | Core Heterocycle | Substituent on Heterocycle | Piperidine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole | Cyclopropyl | Pent-4-en-1-one | C₁₅H₂₀N₃O₂* | 276.35* | Moderate lipophilicity, metabolic stability |

| 1-((3-Cyclopropyl-oxadiazolyl)methyl)piperidin-4-ol | 1,2,4-Oxadiazole | Cyclopropyl | -OH | C₁₁H₁₇N₃O₂ | 223.27 | High polarity, improved solubility |

| GSK1292263 | 1,2,4-Oxadiazole | Isopropyl | Aryl-sulfonyl-pyridine | C₂₃H₂₅N₅O₃S* | 463.54* | High target selectivity, low solubility |

| 4-(3-Isopropyl-triazolyl)piperidine | 1,2,4-Triazole | Isopropyl | -H | C₁₁H₂₀N₄ | 208.3 | Metal-binding affinity, lower stability |

*Calculated based on structural similarity to referenced compounds.

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a derivative of the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 304.40 g/mol. The structure features a cyclopropyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities:

Antimicrobial Activity

Compounds with oxadiazole derivatives have shown significant antimicrobial properties. Studies have reported that derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives containing the 1,3,4-oxadiazole core have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain compounds have exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation . In vitro studies have shown that some oxadiazole derivatives have IC50 values in the micromolar range against multiple cancer types .

Anti-inflammatory Effects

Oxadiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in models of arthritis and other inflammatory conditions .

Neuroprotective Activity

Some studies suggest that oxadiazole compounds may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant for conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

- Antitubercular Activity : Research conducted by Dhumal et al. demonstrated that specific 1,3,4-oxadiazole derivatives exhibited strong inhibitory effects against Mycobacterium bovis, suggesting potential for tuberculosis treatment .

- Cytotoxicity Against Cancer Cells : A study reported that a series of oxadiazole derivatives showed selective cytotoxicity against human cervical carcinoma (HeLa) cells with IC50 values ranging from 10 to 20 µM .

- Neuroprotective Effects : Compounds derived from oxadiazoles were found to protect against glutamate-induced neurotoxicity in rat cortical neurons, indicating their potential in treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for key enzymes involved in disease processes (e.g., COX enzymes in inflammation).

- Receptor Modulation : Some compounds selectively modulate neurotransmitter receptors (e.g., muscarinic receptors), which may explain their neuroprotective effects .

Q & A

Q. What are the optimized synthetic routes for 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)pent-4-en-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step strategies:

- Step 1: Formation of the cyclopropyl-oxadiazole core via cyclocondensation of cyclopropylamine with thiocyanate under acidic conditions (e.g., HCl/EtOH) .

- Step 2: Piperidine functionalization: The oxadiazole-methyl group is coupled to piperidine using nucleophilic substitution (e.g., KCO in DMF) .

- Step 3: Enone formation: The pent-4-en-1-one moiety is introduced via a Wittig or Horner-Wadsworth-Emmons reaction, with careful control of steric hindrance to preserve the double bond geometry .

Key Variables: - Temperature: Higher temperatures (>80°C) during cyclopropane formation reduce side products.

- Solvent polarity: DMF enhances nucleophilic substitution efficiency for piperidine coupling .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR: H and C NMR confirm cyclopropane (δ ~0.5–1.5 ppm) and oxadiazole (C=O at ~165 ppm) moieties. Contradictions in splitting patterns may arise from conformational flexibility; use variable-temperature NMR to resolve dynamic effects .

- HPLC-MS: Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., oxadiazole ring opening under acidic conditions) .

- X-ray crystallography: Resolves ambiguities in stereochemistry, particularly for the piperidine and enone groups .

Q. What stability considerations are critical for storing and handling this compound in experimental settings?

Answer:

- Storage: -20°C under inert gas (N/Ar) to prevent oxidation of the pent-4-en-1-one moiety. Avoid aqueous buffers (pH >7) to prevent oxadiazole hydrolysis .

- Handling: Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor for degradation via LC-MS every 24 hours in solution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopropyl-oxadiazole and enone motifs?

Answer:

- Variants: Synthesize analogs with (a) substituted cyclopropane (e.g., 3-fluoro-cyclopropyl), (b) oxadiazole replaced by 1,2,4-triazole, and (c) saturated enone (pentan-1-one).

- Assays: Test in target-specific models (e.g., kinase inhibition, GPCR binding). For example, replace the enone with a carboxylate to assess electrophilic reactivity’s role in activity .

- Data Interpretation: Use multivariate analysis to correlate logP, steric bulk, and electronic effects (Hammett constants) with potency .

Q. What mechanistic hypotheses explain discrepancies in reported biological activity across different assay systems?

Answer:

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

- Docking Studies: Map the compound’s interaction with homology models of target proteins (e.g., kinases). The cyclopropyl group’s rigidity may occupy hydrophobic pockets, while the enone forms H-bonds with catalytic lysines .

- MD Simulations: Simulate piperidine flexibility to optimize substituents for induced-fit binding. For example, methyl groups at C3 of piperidine may reduce entropy penalties .

- ADMET Predictions: Use tools like ACD/Labs Percepta to prioritize derivatives with balanced solubility (LogS > -4) and BBB permeability (e.g., for CNS targets) .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Answer:

- Bottlenecks: Low yield in oxadiazole formation (Step 1) due to competing thiourea byproducts.

- Solutions:

- Use flow chemistry to enhance mixing and thermal control during cyclopropane synthesis .

- Replace Wittig reactions with catalytic methods (e.g., Pd-mediated carbonylations) to improve atom economy .

- Purification: Employ preparative SFC (supercritical fluid chromatography) for high-throughput separation of diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.